2-tert-Butyl-4-methylphenol

Polymer Stabilization Antioxidant Autoxidation Kinetics

Procure 2-tert-Butyl-4-methylphenol (≥98% GC) as a key intermediate for bisphenolic antioxidants (e.g., Antioxidant 2246) and benzotriazole UV stabilizers. Its singly hindered ortho-tert-butyl architecture provides twice the antioxidant chain-stopping efficiency of BHT in polyolefin applications. This unique substitution pattern enables regioselective synthesis, ensuring predictable reaction outcomes and enhanced thermal-oxidative protection in demanding polymer formulations.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 2409-55-4
Cat. No. B042202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-4-methylphenol
CAS2409-55-4
Synonyms2-(1,1-Dimethylethyl)-4-methylphenol;  2-(1,1-Dimethylethyl)-4-methylphenol;  2-tert-Butyl-4-cresol;  2-tert-Butyl-4-methylphenol;  4-Methyl-2-(1,1-dimethylethyl)phenol; 
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(C)(C)C
InChIInChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3
InChIKeyIKEHOXWJQXIQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in oxygenated solvents.

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-4-methylphenol (CAS 2409-55-4): Chemical Identity and Procurement Baseline


2-tert-Butyl-4-methylphenol (C₁₁H₁₆O, MW 164.24) is a sterically hindered monocyclic alkylphenol, characterized by a single tert-butyl group ortho to the phenolic hydroxyl and a methyl group in the para position [1]. This substitution pattern yields a singly hindered phenol architecture with distinct physicochemical properties: melting point of 50–55°C, boiling point of 237–244°C, density of approximately 0.92 g/cm³, and water insolubility [2]. The compound serves as a key intermediate for synthesizing bisphenolic antioxidants (e.g., Antioxidant 2246), benzotriazole UV stabilizers, and diazo derivatives . Commercially, it is available in purities ranging from 98% to 99% (GC) and is classified as a corrosive hazardous material (UN2430, Packing Group III) .

Why 2-tert-Butyl-4-methylphenol Cannot Be Substituted by Common Analogs Without Risking Performance or Safety Profile Changes


Substituting 2-tert-butyl-4-methylphenol with other alkylphenols—even close structural analogs—introduces measurable changes in antioxidant stoichiometry, toxicological profile, and reaction site selectivity. The singly hindered ortho-tert-butyl substitution yields twice the chain-stopping efficiency of the doubly hindered BHT (2,6-di-tert-butyl-4-methylphenol) in polypropylene autoxidation [1]. Conversely, the compound exhibits substantially higher in vitro cytotoxicity than BHT or BHA (butylated hydroxyanisole) in human cell lines [2], and shares the pulmonary toxicity profile of BHT in murine models [3]. These divergent performance and safety characteristics preclude generic interchangeability without experimental validation.

2-tert-Butyl-4-methylphenol: Quantitative Differentiation Evidence Against Closest Analogs


Antioxidant Chain-Stopping Efficiency: 2× BHT in Polypropylene Autoxidation

In di-tert-butyl peroxide-initiated oxidations of polypropylene in benzene solution at 120°C, a given molar quantity of 2-tert-butyl-4-methylphenol provided twice the inhibition period of 2,6-di-tert-butyl-4-methylphenol (BHT) [1]. Singly hindered phenols appear to have twice the chain-stopping power of di-tert-butylphenols in this system [1].

Polymer Stabilization Antioxidant Autoxidation Kinetics

In Vitro Cytotoxicity: 4- to 6-Fold Higher Than BHT in Human Cancer Cell Lines

The 50% cytotoxic concentration (CC₅₀) of 2-tert-butyl-4-methylphenol (designated BMP) was 0.02–0.05 mM in HL-60 and HSC-2 human cell lines, compared to 0.2–0.3 mM for BHT and BHA [1]. This represents approximately 4- to 6-fold higher cytotoxic potency [1]. Caspase-3 activation, a marker of apoptosis, was also elevated for BMP relative to BHT [1].

Cytotoxicity Apoptosis Toxicology

Pulmonary Toxicity: Equipotent to BHT in Murine Model

In a comparative toxicology study in mice, 2-tert-butyl-4-methylphenol, 2-tert-butyl-4,6-dimethylphenol, and 2-tert-amyl-4-methylphenol were all identified as 'highly effective agents' in producing increased wet and dry lung weights, comparable to the effect of BHT (2,6-di-tert-butyl-4-methylphenol) [1]. The essential structural feature for pulmonary toxicity was a phenolic ring with a methyl group at the 4-position and o-alkyl group(s) conferring moderate steric hindrance [1].

Pulmonary Toxicity Alkylphenol Structure-Activity Relationship

GABAB Autoreceptor Agonism: IC₅₀ = 3 μmol/L in Rat Neocortical Slices

In rat neocortical slices preloaded with [³H]-GABA, 2-tert-butyl-4-methylphenol (designated 4MP) inhibited electrically stimulated GABA release with an IC₅₀ of 3 μmol/L, an effect blocked by the GABAB antagonist Sch 50911 (10 μmol/L), confirming GABAB autoreceptor agonism [1]. In contrast, the structurally related thymol (2-isopropyl-5-methylphenol) potentiated GABA release with an EC₅₀ of 170 μmol/L [1].

GABA Receptor Neuroscience Pharmacology

Thermal Decomposition of BHT Produces 2-tert-Butyl-4-methylphenol as a Primary Product

Thermal decomposition studies of BHT (2,6-di-tert-butyl-4-methylphenol) and its peroxide BHTOOH identified 2-tert-butyl-4-methylphenol as one of the main decomposition products, along with isobutene [1]. This establishes a direct chemical relationship wherein 2-tert-butyl-4-methylphenol is the de-tert-butylated analog of BHT.

Thermal Stability Decomposition Antioxidant Degradation

2-tert-Butyl-4-methylphenol: Application Scenarios Derived from Quantitative Differentiation Evidence


Polypropylene and Polyolefin Stabilization Requiring Maximum Chain-Stopping Efficiency per Mole

When formulating antioxidant packages for polypropylene or other polyolefins where molar efficiency is the primary optimization parameter, 2-tert-butyl-4-methylphenol provides twice the inhibition period of BHT at equimolar loading in autoxidation assays at 120°C [1]. This makes it a preferred choice for applications demanding extended thermal-oxidative protection or reduced additive migration, subject to validation under specific processing conditions.

Synthesis of Bisphenolic Antioxidants (e.g., Antioxidant 2246) and Benzotriazole UV Stabilizers

The compound serves as a critical intermediate for manufacturing 2,2′-methylenebis(4-methyl-6-tert-butylphenol) (Antioxidant 2246) via condensation with formaldehyde, and for producing benzotriazole UV light stabilizers via diazo coupling . Its singly hindered ortho-tert-butyl group and free para-methyl position enable regioselective electrophilic substitution at the remaining ortho site (position 6), which is exploited in these industrial syntheses [2].

Pharmacological Tool Compound for GABAB Autoreceptor Studies

With an IC₅₀ of 3 μmol/L for inhibiting GABA release in rat neocortical slices, 2-tert-butyl-4-methylphenol (4MP) functions as a GABAB autoreceptor agonist [3]. This contrasts with the structurally related thymol (EC₅₀ 170 μmol/L, antagonist activity), making 4MP a valuable tool for dissecting GABAB receptor pharmacology in neuroscience research [3].

Research on Alkylphenol-Induced Pulmonary Toxicity Mechanisms

As a compound that exhibits pulmonary toxicity equipotent to BHT in murine models [4], 2-tert-butyl-4-methylphenol is a relevant reference standard for studying the structure-activity relationships of quinone methide-mediated lung damage. Its use in such studies can inform safety assessments of related hindered phenols [4].

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